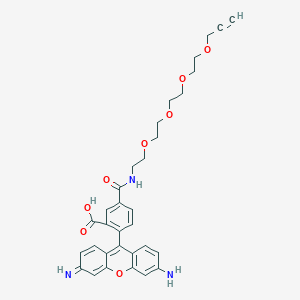
Carboxyrhodamine 110-PEG4-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye known for its excellent solubility and photostability. This compound is a conjugate of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an alkyne functional group. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for labeling molecules in various biological and chemical applications .
作用机制
Target of Action
Carboxyrhodamine 110-PEG4-alkyne is primarily used as a fluorescent dye . It is an excellent green fluorescent rhodamine dye . The primary targets of this compound are the molecules that need to be labeled for imaging purposes .
Mode of Action
The compound works by attaching itself to the target molecule, thereby enabling the visualization of the target under a microscope . The long PEG4 spacer in the compound reduces any steric effect of the dye on the molecule to be labeled .
Biochemical Pathways
This compound does not directly interact with biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific molecules, it allows researchers to track their movements and interactions within cells .
Pharmacokinetics
Its solubility in dmso, dmf, and meoh suggests that it could be well-absorbed in biological systems.
Result of Action
The primary result of this compound’s action is the production of green fluorescence when excited at 501 nm . This allows the labeled molecules to be visualized under a microscope. The compound and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The fluorescence of the compound is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, this compound and its derivatives are highly stable under both acidic and basic conditions . This makes it a superior alternative to other green fluorescent dyes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxyrhodamine 110-PEG4-alkyne involves the conjugation of carboxyrhodamine 110 with a PEG4-alkyne linker. The reaction typically occurs under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of carboxyrhodamine 110. The PEG4-alkyne is then added to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain a product with over 95% purity .
化学反应分析
Types of Reactions: Carboxyrhodamine 110-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of the dye and an azide-functionalized molecule .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-functionalized molecules.
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.
Major Products: The major product of the CuAAC reaction is a triazole-linked conjugate of this compound and the azide-functionalized molecule. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .
科学研究应用
Carboxyrhodamine 110-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in click chemistry reactions to label and track molecules.
Biology: Employed in fluorescence microscopy and flow cytometry to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules in cells and tissues.
Industry: Applied in the development of fluorescent sensors and assays for environmental monitoring and quality control .
相似化合物的比较
Carboxyrhodamine 110-PEG4-alkyne is unique due to its combination of high solubility, photostability, and compatibility with click chemistry. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye, but less stable under alkaline conditions compared to this compound.
Fluorescein: A widely used fluorescent dye, but less photostable and more sensitive to pH changes.
BODIPY dyes: Known for their bright fluorescence, but may have different spectral properties and solubility profiles.
This compound stands out due to its superior stability and versatility in various applications .
属性
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJIYQBZLRJHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

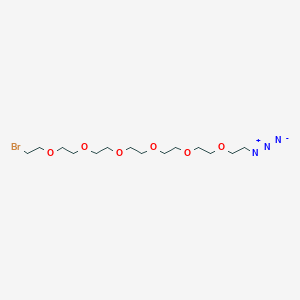
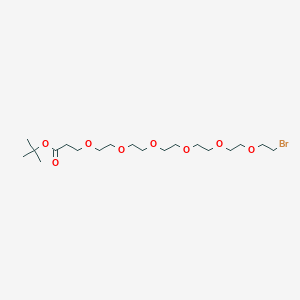
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
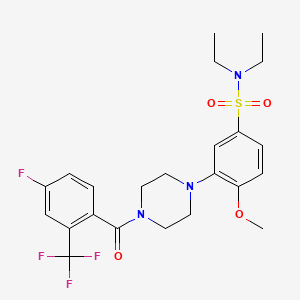
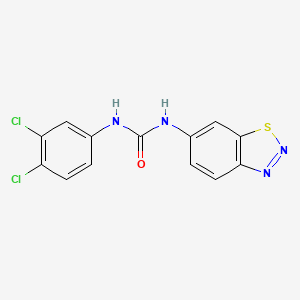
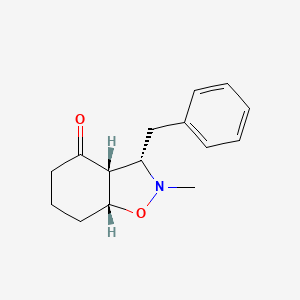
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
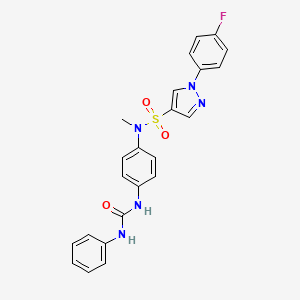
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

